Disperse Yellow 3

Beschreibung

Eigenschaften

IUPAC Name |

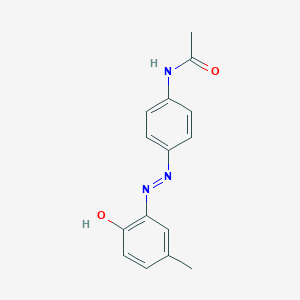

N-[4-[(2-hydroxy-5-methylphenyl)diazenyl]phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O2/c1-10-3-8-15(20)14(9-10)18-17-13-6-4-12(5-7-13)16-11(2)19/h3-9,20H,1-2H3,(H,16,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXOZAFXVEWKXED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)O)N=NC2=CC=C(C=C2)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O2 | |

| Record name | C.I. DISPERSE YELLOW 3 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16135 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6021450, DTXSID80859775 | |

| Record name | C.I. Disperse Yellow 3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6021450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-N-{4-[(2-Hydroxy-5-methylphenyl)diazenyl]phenyl}acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80859775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

C.i. disperse yellow 3 is a brownish-yellow powder. (NTP, 1992), Brownish-yellow powder; [CAMEO] | |

| Record name | C.I. DISPERSE YELLOW 3 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16135 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Disperse Yellow 3 | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1277 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

less than 0.1 mg/mL at 64 °F (NTP, 1992), SOL IN ACETONE, ETHANOL & BENZENE | |

| Record name | C.I. DISPERSE YELLOW 3 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16135 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | C.I. DISPERSE YELLOW 3 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4096 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

2832-40-8 | |

| Record name | C.I. DISPERSE YELLOW 3 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16135 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Disperse Yellow 3 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2832-40-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | CI Disperse Yellow 3 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002832408 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetamide, N-[4-[2-(2-hydroxy-5-methylphenyl)diazenyl]phenyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Disperse Yellow 3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6021450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[4-[(2-hydroxy-5-methylphenyl)azo]phenyl]acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.728 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DISPERSE YELLOW 3 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0890872E2E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | C.I. DISPERSE YELLOW 3 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4096 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

514 to 518 °F (NTP, 1992) | |

| Record name | C.I. DISPERSE YELLOW 3 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16135 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vorbereitungsmethoden

Diazotization of 4-Acetamidoaniline

The primary amine, 4-acetamidoaniline (also known as 4-aminoacetanilide), is dissolved in a dilute hydrochloric acid solution under controlled低温 conditions (0–5°C). Sodium nitrite (NaNO₂) is then introduced to generate the diazonium salt. The reaction is typically monitored to ensure complete conversion, as incomplete diazotization leads to reduced yields.

Reaction Conditions

Industrial Production and Scalability

Commercial production of this compound began in the U.S. in 1941, with annual outputs exceeding 1,000 metric tons by the 1970s. Modern manufacturing adheres to the traditional method but incorporates optimizations for scale and efficiency.

Process Modifications

Formulation and Impurities

Commercial formulations contain 42–44% dyestuff, with impurities including sodium chloride (4%), sodium carbonate (1%), and unidentified by-products. Analytical methods such as infrared (IR) and ultraviolet-visible (UV-Vis) spectroscopy are employed for quality control, with a reported λₘₐₓ of 357 nm in ethanol.

Chemical and Physical Properties

The structural and functional attributes of this compound are critical for its application. Below, we summarize its key properties derived from experimental data:

Note : The discrepancy in melting points likely stems from differences in sample purity or analytical methods. Industrial batches decompose near 195°C, while purified laboratory samples exhibit higher melting ranges .

Analyse Chemischer Reaktionen

Types of Reactions

Disperse Yellow 3 undergoes various chemical reactions, including:

Reduction: Under reductive conditions, the azo bond can be cleaved, resulting in the formation of aromatic amines.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium dithionite, zinc dust in acidic conditions.

Substitution Reagents: Halogenating agents, sulfonating agents.

Major Products Formed

Oxidation Products: Smaller aromatic compounds such as benzoic acid derivatives.

Reduction Products: Aromatic amines such as 2-amino-5-methylphenol and acetanilide derivatives.

Substitution Products: Halogenated or sulfonated derivatives of this compound.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Characteristics

Disperse Yellow 3 is characterized by its low aqueous solubility and is classified as a "low energy" disperse dye. This classification indicates that it requires less heat and pressure during the dyeing process compared to higher energy disperse dyes. This feature facilitates easier removal from industrial atmospheres, which can be advantageous for occupational safety in the textile industry .

Primary Applications

-

Textile Dyeing

- Fibers : this compound is predominantly used to dye synthetic fibers such as polyester, nylon, and cellulose acetate. It contributes to the coloration of various textile products, including clothing, hosiery, and carpets .

- Environmental Impact : The dye has been detected in wastewater from carpet dyeing facilities, with concentrations ranging from none detected to 0.436 ppm in treatment plant effluents .

- Plastic Coloring

- Environmental Testing

Table 1: Summary of Applications of this compound

| Application Area | Specific Uses | Environmental Considerations |

|---|---|---|

| Textile Industry | Dyeing polyester, nylon, acetate | Detected in wastewater; potential allergens |

| Plastics | Coloring PVC and polystyrene | Stability in various conditions |

| Environmental Testing | Toxicity assessments in aquatic life | Long-term effects on reproduction |

Table 2: Toxicological Profile of this compound

Case Studies

-

Occupational Exposure Study

A case-control study highlighted the risk of bladder cancer among workers exposed to azo dyes, including this compound. The study suggested that prolonged exposure could lead to significant health risks due to skin absorption and inhalation during dyeing processes . -

Environmental Impact Assessment

Research conducted on wastewater from carpet manufacturing plants revealed the presence of this compound at varying concentrations. This study emphasized the need for effective wastewater treatment solutions to mitigate environmental impacts and protect aquatic ecosystems .

Wirkmechanismus

Disperse Yellow 3 exerts its effects primarily through its interaction with cellular components. The azo bond in the dye can be cleaved under reductive conditions, leading to the formation of aromatic amines, which are known to be carcinogenic. These amines can interact with DNA, leading to mutations and potentially causing cancer .

Vergleich Mit ähnlichen Verbindungen

Biologische Aktivität

Disperse Yellow 3 (DY3), a monoazo dye, has garnered attention due to its widespread use in the textile industry and potential biological effects. This article reviews the biological activity of DY3, focusing on its mutagenic properties, carcinogenic potential, and toxicological effects as reported in various studies.

This compound is primarily utilized to dye synthetic fibers such as nylon, polyvinyl chloride, and acrylics. It is characterized by low aqueous solubility and is often found in wastewater from dyeing processes. Its production and use have raised concerns regarding environmental and health impacts, particularly among workers in the textile industry.

Mutagenicity and Genotoxicity

Research indicates that DY3 exhibits mutagenic effects. It has been shown to induce mutations in multiple strains of Salmonella typhimurium, both with and without metabolic activation. Specifically, studies have demonstrated:

- Sister Chromatid Exchange : DY3 induced sister chromatid exchanges in Chinese hamster ovary cells without causing chromosomal aberrations .

- Unscheduled DNA Synthesis : In primary cultures of rat hepatocytes, DY3 caused unscheduled DNA synthesis, indicating potential genotoxic effects .

The compound's metabolites, such as 4-aminoacetanilide and 2-amino-p-cresol, are also considered genotoxic, contributing to its overall mutagenic profile .

Carcinogenic Potential

Long-term studies on rodents have provided evidence of DY3's carcinogenic potential:

- Mouse Studies : In a study involving B6C3F1 mice fed high doses of DY3 (2500 or 5000 mg/kg), there was a significant increase in the incidence of hepatocellular adenomas among treated females (0% in controls vs. 12% in high-dose) . The incidence of hepatocellular carcinomas also increased but did not reach statistical significance.

- Rat Studies : Fischer 344/N rats exposed to similar doses showed lower mean body weights compared to controls but longer survival rates. Notably, there was a significant increase in neoplastic nodules in the liver of treated rats .

Toxicological Effects

The toxicological profile of DY3 includes various organ-specific effects observed in animal studies:

- Liver : Increased incidence of liver tumors and neoplastic nodules.

- Thyroid : Proliferative lesions observed in thyroid follicular cells of treated rats.

- Kidney : Haemosiderosis and pigment deposition were noted in renal tissues .

Case Studies and Epidemiological Evidence

Epidemiological studies have linked exposure to disperse dyes with health issues among textile workers. Reports indicate that allergic reactions, including eczema associated with wearing dyed textiles, are prevalent among workers handling these dyes. Additionally, exposure levels have been documented in wastewater samples from carpet dyeing facilities, highlighting environmental concerns related to DY3 contamination .

Summary Table of Biological Activities

| Biological Activity | Findings |

|---|---|

| Mutagenicity | Induces mutations in Salmonella typhimurium; sister chromatid exchange in CHO cells |

| Carcinogenicity | Increased incidence of liver tumors in mice and rats; significant findings for hepatocellular adenomas |

| Toxicological Effects | Liver lesions; thyroid proliferative lesions; renal haemosiderosis |

Q & A

Q. What standardized methodologies are recommended for assessing the skin sensitization potential of Disperse Yellow 3?

The murine Local Lymph Node Assay (LLNA) is the gold standard for evaluating skin sensitization, as it measures lymphocyte proliferation in response to the compound . For in vitro alternatives, the OECD Guideline 442E (ARE-Nrf2 Luciferase Test) can assess oxidative stress pathways activated by this compound, reducing reliance on animal models. Researchers should also cross-validate results using human epidermal equivalents (e.g., EpiDerm™) to account for interspecies variability .

Q. How can researchers quantify this compound’s environmental persistence in wastewater systems?

High-performance liquid chromatography (HPLC) coupled with UV-Vis detection (λ = 420 nm) is commonly used to measure dye concentrations in aqueous samples. For biodegradability studies, follow OECD Test Guideline 301F (Closed Bottle Test), monitoring biochemical oxygen demand (BOD) over 28 days. Microbial consortia from textile wastewater sludge are recommended to simulate real-world degradation kinetics .

Q. What analytical techniques are suitable for identifying this compound metabolites in biological samples?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) in positive ion mode provides high sensitivity for metabolite profiling. For structural elucidation, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical, particularly for hydroxylated or acetylated derivatives observed in rodent hepatic microsomal assays .

Advanced Research Questions

Q. How can contradictory carcinogenicity data from rodent studies be reconciled?

Discrepancies in tumor induction (e.g., liver vs. lung tumors) may arise from variations in exposure routes (oral vs. dermal), dosage (threshold effects), or metabolic activation differences between species. Advanced approaches include:

- Dose-response modeling : Apply benchmark dose (BMD) software to identify nonlinear thresholds.

- Interspecies extrapolation : Use physiologically based pharmacokinetic (PBPK) modeling to adjust for metabolic rate disparities.

- Meta-analysis : Pool data from studies compliant with OECD Test Guidelines 451 (Carcinogenicity Studies) to assess statistical power and confounding factors (e.g., diet, genetic drift) .

Q. What experimental designs are optimal for studying the interaction of this compound with human cytochrome P450 enzymes?

Use recombinant CYP isoforms (e.g., CYP1A2, CYP3A4) in microsomal incubations with NADPH cofactors. Monitor time-dependent inhibition via IC₅₀ shift assays and validate results with kinetic parameters (Ki, kinact). For in vivo relevance, correlate findings with hepatic clearance rates using hepatocyte suspensions and physiologically relevant flow rates (e.g., 0.3 mL/min per million cells) .

Q. How can researchers address data gaps in the ecotoxicological impact of this compound on aquatic ecosystems?

- Trophic transfer studies : Expose Daphnia magna (OECD 202) and zebrafish (Danio rerio) embryos (OECD 236) to sublethal concentrations, measuring bioaccumulation factors (BAFs) and oxidative stress biomarkers (e.g., glutathione-S-transferase activity).

- Sediment toxicity : Use spiked-sediment tests with Lumbriculus variegatus to assess benthic organism exposure.

- QSAR modeling : Predict toxicity for structurally related azo dyes using the EPA’s ECOSAR v2.0 platform to prioritize testing .

Methodological Guidance for Data Interpretation

Q. How should researchers statistically analyze dose-dependent tumor incidence in carcinogenicity studies?

Apply the Cochran-Armitage trend test to evaluate monotonic dose-response relationships. For nonmonotonic data, use the Multistage Weibull model to estimate excess lifetime risk. Report confidence intervals (95%) and adjust for multiple comparisons using the Benjamini-Hochberg procedure to control false discovery rates .

Q. What strategies mitigate confounding variables in epidemiological studies of textile workers exposed to this compound?

- Stratified sampling : Balance cohorts by age, smoking status, and occupational history.

- Biomonitoring : Measure urinary metabolites (e.g., 4-aminoazobenzene derivatives) as exposure biomarkers.

- Propensity score matching : Reduce bias from non-randomized exposure assignments .

Emerging Research Priorities

Q. What novel in silico tools can predict this compound’s reactivity with biomacromolecules?

Density functional theory (DFT) simulations (B3LYP/6-311+G**) model electrophilic attack on nucleophilic residues (e.g., lysine in skin proteins). Molecular docking with AutoDock Vina can predict binding affinities to Toll-like receptor 4 (TLR4), a mediator of inflammatory responses .

Q. How can transcriptomic profiling clarify mechanisms of allergic contact dermatitis induced by this compound?

Conduct RNA sequencing (RNA-seq) on ex vivo human skin explants exposed to 0.1–1.0 mM dye. Use pathway enrichment tools (e.g., DAVID, Gene Ontology) to identify upregulated cytokines (IL-6, TNF-α) and T-cell activation markers (CD69, CD25) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.